Tipiracil hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for colorectal adenocarcinoma and has 2 investigational indications.
structure in first source
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYQYACJRXCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027748 | |
| Record name | Tipiracil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183204-72-0 | |
| Record name | Tipiracil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipiracil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipiracil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIPIRACIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Biology and Molecular Mechanisms of Action of Tipiracil Hydrochloride
Role of Tipiracil (B1663634) Hydrochloride in Modulating Trifluridine (B1683248) Pharmacokinetics
The co-administration of tipiracil hydrochloride with trifluridine is essential for the oral bioavailability of trifluridine. d-nb.infowikipedia.org Trifluridine, a thymidine-based nucleoside analog, is rapidly and extensively metabolized by thymidine (B127349) phosphorylase (TPase) in the gastrointestinal tract and liver, leading to poor systemic exposure when administered alone. d-nb.infodrugbank.com this compound was developed as a potent and specific inhibitor of TPase to overcome this limitation. d-nb.info
This compound is a potent inhibitor of thymidine phosphorylase (TPase), an enzyme that plays a crucial role in the catabolism of trifluridine. drugbank.comnih.govmedchemexpress.com By inhibiting TPase, this compound prevents the degradation of trifluridine into its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY). drugbank.comd-nb.infowikipedia.org This inhibition is a key factor in increasing the systemic availability of trifluridine. drugbank.comwikipedia.org
Tipiracil acts as a competitive inhibitor of human placental thymidine phosphorylase, with a reported IC50 value of 35 nM. bertin-bioreagent.com The inhibition of TPase by tipiracil is selective and potent. nih.govahajournals.org This targeted action ensures that the metabolism of trifluridine is significantly reduced, allowing for higher concentrations of the active drug to be maintained in the body. wikipedia.orgdrugbank.com
The inhibition of TPase by this compound has a profound impact on the bioavailability and systemic exposure of trifluridine. When trifluridine is administered orally with this compound, its bioavailability is significantly increased. d-nb.infowikipedia.org Studies have demonstrated that the co-administration of tipiracil leads to a marked increase in the area under the concentration-time curve (AUC) of trifluridine. d-nb.infodovepress.com Specifically, tipiracil can increase the Cmax (highest blood plasma concentrations) of trifluridine by 22-fold and its AUC by 37-fold. wikipedia.orgdovepress.com This enhancement of systemic exposure is critical for the antitumor activity of trifluridine. drugbank.com
| Parameter | Trifluridine Alone | Trifluridine with this compound | Fold Increase |
|---|---|---|---|
| Cmax (ng/mL) | 138 (geometric mean: 96) | 2381 (geometric mean: 2155) | ~22 |
| AUC (ng·h/mL) | Data not consistently reported, but significantly lower | Significantly higher | ~37 |
Cmax: Maximum observed plasma concentration; AUC: Area under the concentration-time curve. Data compiled from clinical studies. wikipedia.orgd-nb.infodovepress.com
By inhibiting TPase, this compound effectively blocks the primary metabolic pathway of trifluridine, which is its conversion to the inactive metabolite FTY. d-nb.infodrugbank.com This allows for a greater proportion of trifluridine to be available for intracellular phosphorylation to its active forms, trifluridine monophosphate (F3dTMP) and trifluridine triphosphate (F3dTTP). drugs.comaacrjournals.org F3dTMP inhibits thymidylate synthase, while F3dTTP is incorporated into DNA, leading to DNA dysfunction and inhibition of cell proliferation. dovepress.comdrugs.com The only other metabolite of tipiracil found in small amounts is 6-hydroxymethyluracil (6-HMU). drugbank.com
The cellular transport of this compound is an important aspect of its pharmacokinetic profile.
In vitro studies have shown that this compound is a substrate for the human organic cation transporter 2 (OCT2). bccancer.bc.cafda.gov.twnih.gov OCT2 is primarily expressed on the basolateral membrane of renal proximal tubular cells and is involved in the uptake of cationic compounds from the blood for renal clearance. nih.gov Tipiracil is also a substrate for the multidrug and toxin extrusion protein 1 (MATE1), which is located on the brush-border membrane and facilitates excretion into the urine. nih.govonderzoekmetmensen.nl The renal clearance of tipiracil is greater than the glomerular filtration rate, suggesting that transporter-mediated excretion is a significant pathway. nih.govonderzoekmetmensen.nl Therefore, co-administration with inhibitors of OCT2 and MATE1 could potentially increase tipiracil concentrations. fda.gov.tweuropa.eu
Cellular Uptake and Transport Mechanisms of this compound
Interaction with Solute Carrier Proteins (SLC22A2, SLC47A1)
In vitro studies have demonstrated that tipiracil is a substrate for specific solute carrier (SLC) proteins, namely SLC22A2 and SLC47A1. wikipedia.orgwikipedia.orgalchetron.com These proteins are involved in the transport of various molecules across cell membranes. The interaction with SLC22A2 and SLC47A1 suggests that the transport and ultimately the plasma concentration of tipiracil can be influenced by other drugs that are also substrates or inhibitors of these transporters. wikipedia.orgwikipedia.org While direct clinical evidence of this interaction is still under investigation, in silico analyses have shown a significant association between this compound and a set of three SLC genes, suggesting a strong correlation that could influence the drug's efficacy. hh-publisher.comresearchgate.net
| Transporter | Function | Implication for this compound |
| SLC22A2 | Organic Cation Transporter 2 (OCT2) | Potential for drug-drug interactions affecting tipiracil plasma levels. wikipedia.orgeuropa.eu |
| SLC47A1 | Multidrug and Toxin Extrusion Protein 1 (MATE1) | Potential for drug-drug interactions affecting tipiracil plasma levels. wikipedia.orgeuropa.eu |
Indirect Antiangiogenic Effects of this compound
This compound contributes to anti-cancer efficacy through indirect antiangiogenic mechanisms, primarily by inhibiting thymidine phosphorylase (TP), which is identical to platelet-derived endothelial cell growth factor (PD-ECGF). cda-amc.cagoogle.comnih.gov
Downregulation of Tumoral Angiogenesis Pathways
The inhibition of thymidine phosphorylase by this compound leads to the downregulation of angiogenesis within tumors. nih.govdrugbank.com Elevated levels of TP are often found in solid tumors and are associated with increased angiogenesis and a more malignant phenotype. nih.govdrugbank.com By suppressing TP activity, this compound may help to undermine the development of new blood vessels that tumors need to grow and spread. cda-amc.cahematologyandoncology.net This antiangiogenic effect is considered an additional function of tipiracil, separate from its primary role of enhancing trifluridine's bioavailability. drugbank.comcancer.gov
Potential Immunomodulatory Effects of this compound
Recent research has begun to uncover the potential for this compound to modulate the immune system in the context of cancer therapy. These effects are largely tied to its inhibition of thymidine phosphorylase.
Targeting Thymidine Phosphorylase (TYMP) to Induce Immunological Cell Death
Targeting thymidine phosphorylase (TYMP) with this compound has been shown to induce immunological cell death (ICD). nih.govnih.govfrontiersin.org ICD is a form of cancer cell death that triggers an immune response against the tumor. nih.govnih.gov In preclinical models of colorectal cancer, treatment with this compound led to the induction of ICD. nih.govnih.gov This suggests that by inhibiting TYMP, this compound can help to make tumor cells more visible and vulnerable to the immune system. nih.govnih.gov
Enhancement of Anti-Cancer Immunity in Preclinical Models
Preclinical studies have demonstrated that this compound, often in combination with other agents, can enhance anti-cancer immunity. nih.gov In a mouse model of colorectal cancer, the combination of trifluridine/tipiracil with an anti-PD-1 antibody resulted in synergistic antitumor effects. aacrjournals.orgnih.gov This combination led to an increase in the percentage of CD8+ T cells (cytotoxic T cells) within the tumor and a decrease in regulatory T cells, which are immunosuppressive. aacrjournals.orgnih.gov Another study showed that trifluridine/tipiracil in combination with oxaliplatin (B1677828) could eliminate immunosuppressive type-2 tumor-associated macrophages, leading to greater infiltration and activation of cytotoxic CD8+ T cells. nih.gov These findings suggest that this compound can contribute to turning "cold" tumors, which are not recognized by the immune system, into "hot" tumors that are susceptible to immune attack. nih.govnih.gov
Preclinical Research and Investigational Models of Tipiracil Hydrochloride
In Vitro Studies of Tipiracil (B1663634) Hydrochloride
Growth Inhibition in Cancer Cell Lines
The direct antiproliferative effects of tipiracil hydrochloride have been evaluated in various cancer cell lines.
Colorectal Cancer Cell Lines (e.g., HCT-15)
While most studies focus on the synergistic effects with trifluridine (B1683248), some research has investigated the direct impact of this compound on colorectal cancer cells. In vitro studies on murine colon cancer cell lines, CT-26 and MC-38, have demonstrated that this compound alone can inhibit cell proliferation. researchgate.net One study indicated that this compound treatment for 48 hours had antiproliferative effects on these murine cell lines. researchgate.net However, it is important to note that in the context of the combination drug, this compound's primary role is to inhibit thymidine (B127349) phosphorylase, and it is generally considered to have minimal direct cytotoxic activity on its own in human colorectal cancer cell lines like HCT-15. aihta.at In one study, the effects on cell viability of trifluridine alone were comparable to those of the trifluridine/tipiracil combination, suggesting that tipiracil did not significantly affect cell viability in the HT29 human colorectal cancer cell line. spandidos-publications.com
5-Fluorouracil (B62378) (5-FU) Sensitive and Resistant Cell Lines
This compound plays a significant role in the context of 5-FU resistance. The mechanism of resistance to 5-FU can differ between cell lines. researchgate.net In some cancer cells, resistance to 5-FU is associated with altered activity of enzymes like thymidine phosphorylase (TP). researchgate.netnih.gov By inhibiting TP, tipiracil can modulate the metabolism of fluoropyrimidines and potentially reverse 5-FU resistance. researchgate.net For example, in certain breast cancer cell lines, the combination of 5-FU and a TP inhibitor like this compound was shown to reverse 5-FU resistance. researchgate.net The combination of trifluridine and tipiracil has shown activity in various 5-FU-resistant colorectal and gastric cancer cell lines. tandfonline.comiiarjournals.orgiiarjournals.org The differing mechanism of action of the trifluridine/tipiracil combination allows it to overcome acquired resistance to standard therapies like 5-FU. tandfonline.com
| Cell Line | Cancer Type | Resistance Profile | Effect of this compound (in combination with Trifluridine) | Reference |
| MKN45/5FU | Gastric Cancer | 5-FU Resistant | Overcomes resistance | nih.gov |
| KATOIII/5FU | Gastric Cancer | 5-FU Resistant | Overcomes resistance | nih.gov |
| DLD-1/5-FU | Colorectal Cancer | 5-FU Resistant | Active against resistant cells | nih.gov |
| SW48/5FUR | Colorectal Cancer | 5-FU Resistant | FdU is more effective due to increased TK | nih.gov |
| LS174T/5FUR | Colorectal Cancer | 5-FU Resistant | Cross-resistance to FdU and TS inhibitors | nih.gov |
DNA Damage and Apoptosis Induction
The direct ability of this compound to induce DNA damage and apoptosis is not extensively documented, as its primary role is enzymatic inhibition. However, some studies provide insights into its effects.
In murine colon cancer cells (CT-26), treatment with this compound alone has been shown to induce apoptosis, as evidenced by Annexin V staining. researchgate.net Furthermore, trifluridine is known to cause DNA replication stress, leading to the activation of the DNA damage response. aacrjournals.org When combined with a CHK1 inhibitor, trifluridine's ability to induce DNA damage is enhanced, suggesting a potential therapeutic strategy. aacrjournals.org The combination of trifluridine/tipiracil has also been found to induce ferroptosis, a form of programmed cell death, in colorectal cancer organoids by affecting the p53-SLC7A11 axis. nih.gov
| Cell Line | Cancer Type | Effect of this compound | Observations | Reference |
| CT-26 | Murine Colon Cancer | Induction of Apoptosis | Assessed by Annexin V staining. | researchgate.net |
| ESCC cells | Esophageal Squamous Cell Carcinoma | Enhanced DNA damage (with Trifluridine and CHK1 inhibitor) | Combination suppressed tumor growth. | aacrjournals.org |
| Colorectal Cancer Organoids | Colorectal Cancer | Induction of Ferroptosis (with Trifluridine) | Mediated via the p53-SLC7A11 axis. | nih.gov |
Interactions with Human Cytochrome P450 (CYP) Isoforms
In vitro studies are crucial for determining the potential for drug-drug interactions. Investigations into this compound's effect on the major human cytochrome P450 (CYP) isoforms have been conducted. These studies indicate that this compound does not inhibit the activity of human CYP isoforms. researchgate.net Furthermore, in vitro evaluations have shown that this compound does not have an inductive effect on human CYP isoforms. researchgate.net
| CYP Isoform | Effect of this compound | Study Type | Conclusion | Reference |
| Various | No inhibition | In vitro | Low potential for metabolic drug-drug interactions mediated by CYP inhibition. | researchgate.net |
| Various | No induction | In vitro | Low potential for metabolic drug-drug interactions mediated by CYP induction. | researchgate.net |
Substrate Properties for Nucleoside Transporters (CNT1, ENT1, ENT2)
In preclinical investigations, the components of the combination drug Lonsurf, trifluridine and this compound, have been studied for their interaction with various transporters. In vitro studies have shown that trifluridine is a substrate for the concentrative nucleoside transporter 1 (CNT1) and the equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2). europa.eutga.gov.aucancercareontario.ca This indicates that the entry of trifluridine into cancer cells is mediated by these transporter proteins. tandfonline.com Caution is therefore advised when co-administering medicinal products that are known to interact with these specific transporters. europa.eutga.gov.auswagcanceralliance.nhs.uk
In Vivo Xenograft Models
Antitumor Activity in Mouse Xenograft Models
The combination of trifluridine and this compound has demonstrated significant antitumor activity in various mouse xenograft models of human cancer. fda.gov Studies have shown its effectiveness against both KRAS wild-type and mutant human colorectal cancer xenografts. fda.gov
In a study involving human colorectal cancer xenografts, the combination of trifluridine/tipiracil with fruquintinib (B607557) was evaluated. karger.com The results showed that the combined treatment was significantly more effective at inhibiting tumor growth than either agent used as a monotherapy in both SW48 and HCT 116 tumor-bearing mouse models. karger.com Similarly, when combined with regorafenib (B1684635), trifluridine/tipiracil showed greater antitumor activity than either monotherapy in SW620 and COLO205 xenograft models. mdpi.com
Furthermore, the combination of trifluridine/tipiracil with other chemotherapeutic agents like irinotecan (B1672180) and oxaliplatin (B1677828) has shown superior tumor growth inhibition in colorectal and gastric cancer xenograft-bearing nude mouse models compared to the individual agents. tandfonline.com Preclinical data also supports the combination with nintedanib, which resulted in enhanced antitumor activity in colorectal cancer xenografts. tandfonline.com
A study evaluating the combination of capecitabine (B1668275) and trifluridine/tipiracil in various colon cancer xenograft models (HCT8, HT29, and DLD-1) also demonstrated significantly greater tumor growth inhibition compared to the vehicle group. aacrjournals.org
Interactive Data Table: Antitumor Activity in Xenograft Models
| Xenograft Model | Combination Therapy | Outcome |
|---|---|---|
| SW48 and HCT 116 (Colorectal) | Trifluridine/tipiracil + Fruquintinib | Superior tumor growth inhibition compared to monotherapy. karger.com |
| SW620 and COLO205 (Colorectal) | Trifluridine/tipiracil + Regorafenib | Greater antitumor activity than monotherapy. mdpi.com |
| Colorectal and Gastric | Trifluridine/tipiracil + Irinotecan/Oxaliplatin | Superior tumor growth inhibition compared to monotherapy. tandfonline.com |
| Colorectal | Trifluridine/tipiracil + Nintedanib | Enhanced antitumor activity. tandfonline.com |
| HCT8, HT29, DLD-1 (Colon) | Trifluridine/tipiracil + Capecitabine | Significant tumor growth inhibition. aacrjournals.org |
Correlation with Trifluridine Incorporation into DNA
The primary mechanism of action for the antitumor activity of trifluridine/tipiracil is the incorporation of trifluridine into the DNA of cancer cells. tandfonline.comdovepress.comspandidos-publications.com Following its uptake into cancer cells, trifluridine is phosphorylated and then incorporated directly into the DNA, which leads to DNA dysfunction and inhibits cell proliferation. tga.gov.audovepress.comresearchgate.net
Preclinical studies have established a positive correlation between the amount of trifluridine incorporated into DNA and the observed antitumor activity in xenograft models. tandfonline.comnih.gov this compound plays a crucial role by inhibiting thymidine phosphorylase, the enzyme that degrades trifluridine. cancercareontario.caresearchgate.net This inhibition leads to increased bioavailability of trifluridine, allowing for greater incorporation into tumor cell DNA. spandidos-publications.comresearchgate.net The persistence of trifluridine within the DNA of tumor cells is thought to be a key factor in its ability to prolong survival in cancer patients. nih.gov
Studies in 5-FU Resistant Xenograft Models
A significant finding from preclinical research is the activity of trifluridine/tipiracil in 5-fluorouracil (5-FU)-resistant cancer models. tandfonline.comspandidos-publications.com This is attributed to its distinct mechanism of action compared to 5-FU, which primarily functions by inhibiting thymidylate synthase. tandfonline.comdovepress.com
In xenograft models of 5-FU-resistant human gastric cancer cells (MKN45/5FU), orally administered trifluridine/tipiracil demonstrated significant antitumor activity, overcoming the in vitro cross-resistance observed with trifluridine alone. nih.gov The primary mechanism in these resistant models is believed to be the incorporation of trifluridine into DNA, rather than the inhibition of thymidylate synthase. nih.gov Studies have shown that trifluridine/tipiracil is effective against 5-FU-resistant colorectal cancer xenografts, with its antitumor effect linked to the dose-dependent incorporation of trifluridine into DNA. spandidos-publications.com Combination therapies, such as with irinotecan or oxaliplatin, have also proven active in 5-FU-resistant gastric and colorectal tumor models. tandfonline.comspandidos-publications.com
Interactive Data Table: Efficacy in 5-FU Resistant Xenograft Models
| Xenograft Model | Key Finding |
|---|---|
| MKN45/5FU (Gastric Cancer) | Trifluridine/tipiracil overcame in vitro cross-resistance and exhibited antitumor activity. nih.gov |
| DLD-1/5-FU (Colorectal Cancer) | Showed dose-dependent antitumor effect, similar to the parental DLD-1 cell line. spandidos-publications.com |
| 5-FU-resistant Gastric and Colorectal Tumors | Combination with irinotecan or oxaliplatin showed activity. tandfonline.comspandidos-publications.com |
Advanced Research in Pharmacodynamics and Drug Interactions of Tipiracil Hydrochloride
Pharmacodynamic Effects of Tipiracil (B1663634) Hydrochloride
Impact on QT/QTc Prolongation
A dedicated clinical study was conducted to evaluate the effects of tipiracil hydrochloride, as a component of the combination product TAS-102, on cardiac repolarization in patients with advanced solid tumors. d-nb.info The study aimed to assess the relationship between plasma concentrations of the drug and the QT interval. d-nb.info
The results of the exposure-response analysis indicated no clinically significant relationship between TAS-102 plasma concentrations and the QTc interval. d-nb.info Specifically, the upper bounds of the one-sided 95% prediction intervals for the placebo-adjusted QTc intervals did not exceed 20 ms. d-nb.info
Drug-Drug Interaction Studies
Interactions with Inhibitors of OCT2 and MATE1
This compound is identified as both a substrate and an inhibitor of the human organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion protein 1 (MATE1). onderzoekmetmensen.nlonderzoekmetmensen.nl These transporters play a role in the renal excretion of the compound. onderzoekmetmensen.nl This raises the potential for drug-drug interactions with other medications that are substrates or inhibitors of OCT2 and MATE1. nih.govnih.gov
A clinical pharmacokinetic study was conducted to investigate this potential interaction in patients with metastatic colorectal or gastric cancer. nih.goveur.nl The study evaluated the effects of co-administering this compound (as part of the trifluridine (B1683248)/tipiracil combination) with cimetidine (B194882), a known inhibitor of OCT2 and MATE1, and metformin (B114582), a known substrate for these transporters. nih.govsfpo.com
The study found that co-administration with cimetidine resulted in a statistically significant increase of 18% in the exposure (Area Under the Curve - AUC) to trifluridine/tipiracil. sfpo.com However, this increase did not meet the predefined threshold of over 30% to be considered clinically relevant. nih.govnih.gov Concomitant administration of metformin did not lead to a significant alteration in the exposure to trifluridine/tipiracil. nih.govnih.gov Furthermore, the trough concentrations of metformin were not influenced by the administration of trifluridine/tipiracil. nih.goveur.nl
Based on these findings, it was concluded that OCT2/MATE1 modulators like cimetidine and metformin can be co-administered with trifluridine/tipiracil without causing clinically relevant effects on drug exposure. nih.goveur.nl
| Concomitant Drug | Mechanism | Effect on Trifluridine/Tipiracil Exposure (AUC) | Clinical Relevance |
|---|---|---|---|
| Cimetidine | OCT2/MATE1 Inhibitor | +18% sfpo.com | Not considered clinically relevant nih.govnih.gov |
| Metformin | OCT2/MATE1 Substrate | No significant alteration nih.govnih.gov | No clinically relevant effect nih.goveur.nl |
Comprehensive Analysis of Known Drug Interactions
While one analysis suggests no clinically significant drug interactions have been reported with the trifluridine/tipiracil combination, another database indicates a large number of potential interactions. drugs.comnih.gov Specifically, one source lists 222 drugs known to interact with the combination therapy, with 49 classified as major and 172 as moderate. drugs.com
The primary mechanism for many of these potential interactions relates to the excretion of tipiracil. As a substrate for renal transporters, its elimination can be affected by other drugs that interact with these pathways. onderzoekmetmensen.nlonderzoekmetmensen.nl A number of medications have been identified that can decrease the excretion of tipiracil, potentially leading to increased plasma concentrations. drugbank.com
Impact of Concomitant Medications on this compound Excretion
The renal clearance of this compound involves transporter-mediated excretion, as it is a substrate for OCT2 and MATE1. onderzoekmetmensen.nlnih.gov Therefore, concomitant use of medications that inhibit these transporters can reduce the excretion of tipiracil, potentially increasing its systemic exposure. onderzoekmetmensen.nlonderzoekmetmensen.nl Since tipiracil boosts the concentration of trifluridine, any change in tipiracil's clearance can indirectly affect trifluridine levels. onderzoekmetmensen.nlnih.gov
A wide range of drugs are known to potentially decrease the excretion of tipiracil. drugbank.com Examples include:
H2 antagonists: Cimetidine, Famotidine drugbank.com
Antidepressants: Desipramine, Imipramine drugbank.com
Antihistamines: Diphenhydramine, Dexchlorpheniramine drugbank.com
Cardiovascular drugs: Amiodarone, Dronedarone, Disopyramide, Procainamide, Metoprolol, Oxprenolol drugbank.com
Various other agents: Amantadine, Amiloride, Bupropion, Crizotinib, Dolutegravir, Guanidine, Imatinib, Lenvatinib, Probenecid. drugbank.com
Patients with impaired renal function may be at a higher risk for adverse events, as tipiracil is primarily eliminated via renal excretion. nih.gov
Food Interactions and Bioavailability Modulation
The bioavailability of this compound is significantly affected by the presence of food. nih.govnih.gov A pharmacokinetic study was conducted in patients with advanced solid tumors to evaluate the effects of food on both tipiracil and its combination partner, trifluridine. nih.govnih.gov The study utilized a randomized, single-dose, crossover design comparing drug administration under fed versus fasting conditions. nih.govnih.gov
The results showed that when administered with food, the maximum plasma concentration (Cmax) of this compound decreased by approximately 40%. nih.govnih.gov Similarly, the total exposure, as measured by the area under the curve (AUC), also decreased by about 40%. nih.govnih.gov The Cmax of trifluridine was also reduced by a similar margin, but its AUC was not affected by food. nih.gov
These findings indicate that food influences the absorption and bioavailability of this compound. nih.govnih.gov
| Pharmacokinetic Parameter | This compound | Trifluridine |
|---|---|---|
| Cmax (Maximum Concentration) | ~40% decrease with food nih.govnih.gov | ~40% decrease with food nih.govnih.gov |
| AUC (Total Exposure) | ~40% decrease with food nih.govnih.gov | No significant effect nih.govnih.gov |
Mechanisms of Resistance to Trifluridine/tipiracil Hydrochloride Combination
Primary Resistance Mechanisms
Primary, or intrinsic, resistance refers to the inherent lack of sensitivity of cancer cells to a drug prior to its administration. While trifluridine (B1683248)/tipiracil (B1663634) has demonstrated efficacy in 5-fluorouracil (B62378) (5-FU) resistant cancers, some tumors may exhibit innate resistance. The mechanisms underlying primary resistance are complex and not fully elucidated, but are thought to involve the baseline molecular characteristics of the tumor.
Key factors that may contribute to a lack of initial response include the expression and activity of enzymes and transporters necessary for trifluridine's mechanism of action. Trifluridine requires transport into the cell and subsequent phosphorylation to become active.
Key molecules in trifluridine activation and transport:
Thymidine (B127349) kinase 1 (TK1): This enzyme is critical for the initial phosphorylation of trifluridine, a necessary step for its activation and incorporation into DNA aacrjournals.orgresearchgate.net. Low intrinsic expression or activity of TK1 could theoretically lead to primary resistance, as this would limit the drug's cytotoxic effects nih.gov.
Nucleoside Transporters: Trifluridine enters cells via transporters such as human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 1 (hCNT1) aacrjournals.orgnih.govwikipedia.org. Reduced baseline expression of these transporters may limit the intracellular concentration of trifluridine, thereby diminishing its efficacy.
Acquired Resistance Mechanisms
Acquired resistance develops in tumor cells after an initial period of response to the drug. Preclinical studies have identified several molecular changes that can lead to acquired resistance to trifluridine. These mechanisms often involve alterations in the proteins responsible for the drug's uptake and metabolic activation.
In a study using the H630 colon cancer cell line, resistance was induced through either continuous or intermittent exposure to trifluridine. The findings revealed distinct mechanisms of resistance depending on the exposure schedule researchgate.net:
Decreased Thymidine Kinase (TK) Activity: In cells exposed intermittently, a decrease in both the expression and activity of thymidine kinase was observed. This reduction in TK impairs the necessary phosphorylation of trifluridine, preventing its activation and subsequent incorporation into DNA researchgate.net.
Reduced Nucleoside Transporter Expression: In cells exposed continuously to trifluridine, a decrease in the mRNA expression of the human equilibrative nucleoside transporter (hENT) was noted. This leads to reduced accumulation of trifluridine nucleotides inside the cell researchgate.net.
Loss of Functional TK1: In another model using the DLD1 human colorectal cancer cell line, acquired resistance was linked to the loss of functional TK1 protein expression due to a nonsense mutation in the gene. This loss was identified as the primary cause of severe trifluridine resistance, as it prevented the incorporation of the drug into DNA aacrjournals.orgaacrjournals.org. Ectopic re-expression of TK1 in these resistant cells restored their sensitivity to trifluridine aacrjournals.org.
| Resistance Mechanism | Affected Molecule | Consequence | Cell Line Model | Supporting Evidence |
|---|---|---|---|---|
| Impaired Drug Activation | Thymidine Kinase 1 (TK1) | Reduced phosphorylation of trifluridine, preventing its cytotoxic activity. | H630-4TFT, DLD1-FTD | aacrjournals.orgaacrjournals.orgresearchgate.net |
| Reduced Drug Uptake | Equilibrative Nucleoside Transporter (hENT) | Decreased intracellular accumulation of trifluridine. | H630-cTFT | researchgate.net |
| Altered Lipid Metabolism | Secretory Phospholipase A2 (sPLA2) | Increased expression associated with resistance. | H630 | aacrjournals.orgresearchgate.net |
Role of Thymidylate Synthase (TS) Expression in Resistance
Thymidylate synthase (TS) is a critical enzyme for DNA synthesis and a primary target for fluoropyrimidine drugs like 5-FU. Overexpression of TS is a well-established mechanism of resistance to 5-FU nih.govresearchgate.net. Trifluridine also inhibits TS, but its primary mechanism of action is its incorporation into DNA wikipedia.orgnih.govviamedica.pl.
This dual mechanism allows trifluridine/tipiracil to be effective against cancer cells that have developed resistance to 5-FU through TS overexpression nih.govresearchgate.netnih.gov. Studies have shown that trifluridine/tipiracil demonstrates antitumor activity in 5-FU-refractory gastric and colorectal cancer cells with high levels of TS nih.govnih.gov.
However, the role of TS in resistance to trifluridine is nuanced.
In some preclinical in vitro models, very high levels of TS expression have been associated with partial cross-resistance to trifluridine nih.govnih.gov. For example, the MKN45/5FU gastric cancer cell line, which overexpresses TS, was found to be 3.7-fold more resistant to trifluridine compared to its parental cell line in vitro nih.govnih.gov.
Despite this partial in vitro resistance, the combination of trifluridine/tipiracil was able to overcome this resistance in in vivo xenograft models nih.govnih.gov. This is attributed to the fact that DNA incorporation, rather than TS inhibition, appears to be the dominant mechanism of action in vivo, allowing the drug to bypass resistance mediated by high TS levels nih.govnih.gov.
Influence of Orotate Phosphoribosyltransferase (OPRT) Activity
Orotate phosphoribosyltransferase (OPRT) is a key enzyme in the activation pathway of 5-FU, converting it to fluorouridine monophosphate nih.govwikipedia.org. A decrease in OPRT activity is a known mechanism of resistance to 5-FU nih.gov.
The metabolic pathway of trifluridine is distinct from that of 5-FU and does not rely on OPRT for its activation. Instead, trifluridine is phosphorylated by thymidine kinase (TK) aacrjournals.orgresearchgate.net. Consequently, resistance to 5-FU caused by decreased OPRT activity does not confer cross-resistance to trifluridine/tipiracil. This is a key distinction that allows trifluridine/tipiracil to be used in patients whose tumors have become refractory to 5-FU-based therapies due to alterations in the OPRT pathway.
Overcoming Resistance in Preclinical Models
Research in preclinical models has explored several strategies to overcome or circumvent resistance to trifluridine/tipiracil.
In Vivo Efficacy Despite In Vitro Resistance: As mentioned previously, studies on gastric cancer xenografts demonstrated that trifluridine/tipiracil maintained its antitumor activity against tumors with high TS expression, even when the corresponding cell lines showed partial resistance in vitro. This highlights the importance of the in vivo mechanism where DNA incorporation supersedes TS inhibition nih.govnih.gov.
Combination Therapies: Combining trifluridine/tipiracil with other anticancer agents has shown promise in preclinical models for enhancing efficacy and potentially overcoming resistance.
Anti-angiogenic Agents: Combining trifluridine/tipiracil with angiogenesis inhibitors, such as bevacizumab or fruquintinib (B607557), has demonstrated synergistic effects. In colorectal cancer xenograft models, these combinations led to increased antitumor activity compared to either agent alone mdpi.commedchemexpress.com. A proposed mechanism is that the angiogenesis inhibitor increases the levels of phosphorylated trifluridine within the tumor cells mdpi.com. The combination also resulted in a significant decrease in microvessel density in the tumors medchemexpress.com.
Other Chemotherapeutic Agents: Preclinical studies have also shown encouraging synergistic effects when trifluridine/tipiracil is combined with other chemotherapies like irinotecan (B1672180) or oxaliplatin (B1677828) mdpi.com.
These preclinical findings provide a strong rationale for clinical trials investigating combination therapies to improve outcomes and address resistance in patients treated with trifluridine/tipiracil mdpi.comnih.gov.
Biomarkers and Patient Stratification in Tipiracil Hydrochloride Therapy
Identification of Predictive Biomarkers for Response
A variety of clinical parameters and tumor-specific biological markers have been investigated to predict the efficacy of trifluridine (B1683248)/tipiracil (B1663634) therapy. These efforts aim to move towards a more personalized treatment approach for patients with advanced gastrointestinal cancers. wikipedia.orglonsurfhcp.com
Clinical and Laboratory Parameters as Biomarkers
Several readily available clinical and laboratory parameters have shown promise as predictive biomarkers for patients receiving trifluridine/tipiracil. wikipedia.orglonsurfhcp.com These markers are attractive due to their accessibility in routine clinical practice.
The development of neutropenia, a decrease in the number of neutrophils, during treatment with trifluridine/tipiracil has been identified as a potential predictor of a positive response. Multiple studies have suggested a correlation between the occurrence and grade of neutropenia and improved survival outcomes.
Further research has consistently supported these findings. Studies have shown that grade 3-4 neutropenia developing during the first or second cycle of therapy is associated with longer OS. lonsurfhcp.com It is hypothesized that the development of neutropenia may indicate that the cytotoxic agent is reaching a therapeutically effective concentration.
| Study | Patient Cohort | Neutropenia Grade | Associated Outcome | P-value |
|---|---|---|---|---|
| Domínguez Senín L, et al. | 45 mCRC patients | Grade 3-4 | Positive prognostic factor for OS | 0.023 |
| Kasi PM, et al. | 149 mCRC patients | ≥ Grade 2 (within 1 month) | Longer PFS and OS | <0.0001 (for OS) |
| Hamauchi S, et al. | mCRC patients | Grade 3-4 (first cycle) | Significant predictive factor for PFS | N/A |
Inflammation-based scores, particularly ratios of different leukocyte subsets, have been investigated as prognostic and predictive biomarkers in patients undergoing treatment with trifluridine/tipiracil. The neutrophil-to-lymphocyte ratio (NLR) and the lymphocyte-to-monocyte ratio (LMR) are among the most studied.
A post-hoc analysis of a multicenter phase II study of trifluridine/tipiracil plus bevacizumab in 32 mCRC patients demonstrated that a high pre-treatment LMR was associated with a significantly higher disease control rate (87.5% vs. 43.8%) and longer median PFS (4.9 vs. 2.3 months) and OS (21.0 vs. 6.1 months) compared to a low LMR. wikipedia.orgnih.govcancer.gov In the same study, receiver operating characteristic (ROC) curve analysis showed that LMR had the best predictive performance for disease control, followed by NLR. wikipedia.orgnih.gov
Another retrospective analysis from the RECOURSE study indicated that a low NLR at baseline was an independent prognostic factor for improved OS in patients with mCRC. medpath.com Patients in the low NLR subgroup had a median OS of 8.4 months compared to 5.3 months in the high NLR subgroup. medpath.com
| Biomarker | Study/Analysis | Finding | Survival/Response Correlation |
|---|---|---|---|
| Lymphocyte-to-Monocyte Ratio (LMR) | Post-hoc analysis of Phase II trial (TAS-CC3) | High LMR associated with better outcomes | Higher disease control rate, longer PFS and OS |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Retrospective analysis of RECOURSE study | Low NLR associated with better prognosis | Longer OS |
Tumor-Derived Biomarkers
Beyond systemic markers, biomarkers derived directly from the tumor tissue are being explored to provide more specific predictions of treatment response.
Thymidine (B127349) kinase 1 (TK1) is a key enzyme in the DNA salvage pathway, responsible for phosphorylating trifluridine into its active form, which can then be incorporated into DNA. drugbank.com Consequently, the expression level of TK1 in tumor tissue is a rational candidate for a predictive biomarker.
A pooled analysis of two randomized, placebo-controlled trials involving 329 patients with refractory mCRC investigated the relationship between tumoral TK1 protein expression and the efficacy of trifluridine/tipiracil. wikipedia.org The results showed that patients with high TK1 expression (defined as a cutoff of ≥15%) who were treated with trifluridine/tipiracil had a significant improvement in OS compared to those receiving a placebo (median OS, 7.8 vs. 6.8 months; hazard ratio = 0.65; p = 0.018). wikipedia.org In contrast, the OS benefit was smaller and not statistically significant in the low TK1 expression group (cutoff <15%). wikipedia.org This suggests that higher TK1 expression in the tumor may lead to greater activation of trifluridine and, consequently, better clinical outcomes. wikipedia.org However, the study did not find a similar trend for progression-free survival or disease control rate. wikipedia.org
| TK1 Expression Group | Treatment Arm | Median Overall Survival (months) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| High (≥15%) | Trifluridine/Tipiracil | 7.8 | 0.65 (0.46-0.93) | 0.018 |
| Placebo | 6.8 | |||
| Low (<15%) | Trifluridine/Tipiracil | 9.3 | 0.88 (0.63-1.23) | 0.45 |
| Placebo | 7.4 |
Deoxyuridine triphosphatase (DUT) is an enzyme that plays a crucial role in preventing the misincorporation of uracil (B121893) into DNA by hydrolyzing deoxyuridine triphosphate (dUTP). Its potential as a biomarker has been considered in the context of fluoropyrimidine-based therapies, where high DUT expression can lead to resistance.
However, the role of DUT in the efficacy of trifluridine/tipiracil appears to be different. A study analyzing the properties of trifluridine and another nucleoside analogue, 2'-deoxy-5-fluorouridine (FdUrd), found that DUT efficiently degraded the triphosphate form of FdUrd (FdUTP). nih.gov In contrast, the triphosphate form of trifluridine (F3dTTP) was not recognized by DUT. nih.gov This finding indicates that the cytotoxic mechanism of trifluridine, which involves its incorporation into DNA, is not counteracted by DUT activity. This suggests that trifluridine is incorporated into DNA with greater efficiency, in part because it bypasses the hydrolytic activity of DUT. nih.gov Therefore, DUT expression levels may not be a predictive biomarker for resistance to trifluridine/tipiracil in the same way they are for some other chemotherapies.
Serum Lactate (B86563) Dehydrogenase (LDH)
Serum lactate dehydrogenase (LDH) is a well-established, albeit non-specific, biomarker associated with cell turnover, tumor burden, and hypoxia. nih.govbiomedres.us As a cytoplasmic enzyme present in almost all tissues, LDH is released into the bloodstream upon cell damage or death. biomedres.usfrontiersin.org In oncology, elevated serum LDH levels are frequently observed in patients with various malignancies and have been linked to a poorer prognosis and resistance to treatment. biomedres.usfrontiersin.org
The increased reliance of cancer cells on glycolysis for energy production, even in the presence of oxygen (the Warburg effect), leads to higher production of lactate and consequently, increased LDH activity. nih.gov This metabolic reprogramming is a hallmark of cancer. ijcrr.com Therefore, serum LDH levels can serve as an indirect indicator of tumor aggressiveness, hypoxia, and neo-angiogenesis. nih.govresearchgate.net
Table 1: Role of Serum Lactate Dehydrogenase (LDH) as a Biomarker
| Role | Description | Relevance in Cancer |
|---|---|---|
| Cellular Function | A key cytoplasmic enzyme in anaerobic metabolism, catalyzing the conversion of pyruvate (B1213749) to lactate. biomedres.us | Overexpressed in tumor cells due to metabolic reprogramming (Warburg effect). ijcrr.com |
| Indicator of Tissue Damage | Released into the bloodstream upon cellular damage or necrosis. frontiersin.org | Reflects tumor burden and cell turnover. nih.gov |
| Prognostic Marker | Elevated levels are associated with poor prognosis in numerous cancers, including mCRC. nih.govnih.gov | High LDH levels correlate with increased tumor aggressiveness, hypoxia, and metastasis. nih.govresearchgate.net |
hERG1 and HIF-2α
Research into biomarkers for anti-angiogenic therapies in metastatic colorectal cancer (mCRC) has highlighted the potential of the human Ether-à-go-go-Related Gene 1 (hERG1) potassium channel and Hypoxia-Inducible Factor-2α (HIF-2α). nih.govnih.govresearchgate.net Hypoxia is a key driver of tumor angiogenesis, a process largely mediated by the activation of HIFs. nih.govaacrjournals.org Both HIF-1α and HIF-2α have been implicated in promoting the progression of various cancers, including colorectal cancer. aacrjournals.orgoup.com
A retrospective, multicenter study analyzed surgical samples from 80 mCRC patients treated with first-line bevacizumab plus chemotherapy. The study investigated several angiogenesis-related proteins, including hERG1 and HIF-2α. nih.gov The key findings from this research revealed that:
Positivity for hERG1 and the active form of HIF-2α (aHIF-2α) showed a positive impact on progression-free survival (PFS) in univariate analysis. nih.govnih.gov
In the multivariate analysis, both hERG1 positivity and the presence of aHIF-2α remained significant independent prognostic factors for a longer PFS, indicating a positive response to bevacizumab-containing therapy. nih.govnih.gov
hERG1 was suggested to be a protective factor for PFS regardless of the tumor's KRAS mutational status. nih.govnih.gov
The study suggests a signaling pathway where hERG1 may regulate the expression of HIF-2α, which in turn influences the secretion of Vascular Endothelial Growth Factor-A (VEGF-A). nih.gov Therefore, patients with tumors positive for hERG1 and aHIF-2α may derive greater benefit from anti-angiogenic treatments. nih.govnih.gov Given that trifluridine/tipiracil is often administered in combination with bevacizumab or to patients who have previously received anti-angiogenic therapies, the expression status of hERG1 and HIF-2α could be valuable for patient stratification. nih.govecancer.org
Circulating Angiopoietin-2 Levels
Angiopoietin-2 (Ang-2) is a key growth factor involved in the regulation of angiogenesis. It acts as an antagonistic ligand for the Tie2 receptor on endothelial cells, promoting vascular destabilization and remodeling, which can facilitate tumor angiogenesis. The role of circulating angiogenesis-related factors as biomarkers has been explored in patients receiving trifluridine/tipiracil in combination with bevacizumab.
An exploratory biomarker analysis of the TRUSTY study, a randomized phase II/III trial evaluating second-line trifluridine/tipiracil plus bevacizumab in mCRC, investigated the relationship between baseline plasma concentrations of angiogenesis-related factors and treatment efficacy. nih.gov While the study did not find a significant correlation for Ang-2 in the trifluridine/tipiracil plus bevacizumab group, it did note that for the control group (receiving FOLFIRI or S-1 and irinotecan (B1672180) plus bevacizumab), Ang-2 showed a contrary trend regarding progression-free survival (PFS). nih.gov This suggests a complex role for Ang-2 that may differ depending on the therapeutic regimen.
Although this specific study did not establish Ang-2 as a direct predictive marker for trifluridine/tipiracil efficacy, the broader investigation into angiogenic factors underscores the importance of the tumor microenvironment in treatment response. nih.govnih.govscienceopen.com
Research on Molecular Signatures and Response Prediction
To move beyond single biomarkers, current research is focused on identifying molecular signatures that can more accurately predict which patients will benefit from trifluridine/tipiracil. nih.govnih.gov This involves analyzing a panel of markers, including laboratory values, circulating proteins, and tumor-derived factors. nih.gov
The exploratory biomarker analysis of the TRUSTY study provides significant insights in this area. nih.govnih.gov The study analyzed baseline plasma concentrations of 17 angiogenesis-related factors in 65 mCRC patients receiving second-line trifluridine/tipiracil plus bevacizumab. The results identified several factors that may predict treatment efficacy:
Hepatocyte Growth Factor (HGF) and Interleukin-8 (IL-8): Patients with low baseline plasma concentrations of HGF and IL-8 had a significantly higher disease control rate (DCR) compared to those with high concentrations. nih.govnih.gov
Progression-Free Survival (PFS): Significantly longer PFS was observed in patients with low baseline plasma concentrations of HGF, IL-8, Interleukin-6 (IL-6), osteopontin, thrombospondin-2, and tissue inhibitor of metalloproteinase-1. nih.govnih.gov
These findings suggest that low baseline levels of several pro-angiogenic and inflammatory factors may constitute a molecular signature for a better response to trifluridine/tipiracil combined with bevacizumab. nih.govnih.gov
Other research has pointed to different types of biomarkers:
Neutropenia: Several studies suggest that the development of neutropenia during the first cycle of treatment may be a predictor of efficacy for trifluridine/tipiracil. nih.govascopubs.org A significant correlation was found between a decreased neutrophil count and the area under the concentration-time curve of trifluridine. amegroups.org
Neutrophil-to-Lymphocyte Ratio (NLR): A low NLR has been identified as a potential predictive marker for a positive response and prolonged PFS in patients treated with trifluridine/tipiracil plus bevacizumab. nih.gov
ADAR1 Expression: High expression of the RNA-editing enzyme adenosine (B11128) deaminase acting on RNA 1 (ADAR1) was associated with longer PFS in patients receiving the combination therapy. nih.gov
The search for predictive biomarkers for trifluridine/tipiracil is ongoing, with a focus on combinations of laboratory values, circulating proteins, and factors involved in trifluridine transport and activation. nih.govascopubs.org
Table 2: Key Findings from the TRUSTY Study Biomarker Analysis
| Biomarker | Finding for Patients Receiving Trifluridine/Tipiracil + Bevacizumab | Statistical Metric (Low vs. High Group) |
|---|---|---|
| Hepatocyte Growth Factor (HGF) | Low baseline levels associated with higher Disease Control Rate (DCR) and longer Progression-Free Survival (PFS). nih.gov | DCR Risk Ratio: 1.83; PFS Hazard Ratio: 0.33 nih.gov |
| Interleukin-8 (IL-8) | Low baseline levels associated with higher DCR and longer PFS. nih.gov | DCR Risk Ratio: 1.70; PFS Hazard Ratio: 0.31 nih.gov |
| Interleukin-6 (IL-6) | Low baseline levels associated with longer PFS. nih.gov | PFS Hazard Ratio: 0.19 nih.gov |
| Osteopontin | Low baseline levels associated with longer PFS. nih.gov | PFS Hazard Ratio: 0.39 nih.gov |
| Thrombospondin-2 | Low baseline levels associated with longer PFS. nih.gov | PFS Hazard Ratio: 0.42 nih.gov |
| TIMP-1 | Low baseline levels associated with longer PFS. nih.gov | PFS Hazard Ratio: 0.26 nih.gov |
Combination Therapies Involving Tipiracil Hydrochloride
Rationale for Combination Strategies
The primary rationale for combining tipiracil (B1663634) hydrochloride with other anticancer agents stems from its unique mechanism of action, which is distinct from other commonly used chemotherapies like fluoropyrimidines. Trifluridine (B1683248), the cytotoxic component, is incorporated into DNA, leading to DNA dysfunction, a mechanism that can be effective even in tumors that have developed resistance to other drugs. Tipiracil hydrochloride enhances the bioavailability of trifluridine by inhibiting its degradation by the enzyme thymidine (B127349) phosphorylase.
This distinct mechanism suggests the potential for synergistic or additive effects when combined with other agents, potentially overcoming drug resistance and improving treatment outcomes. Preclinical studies have provided a strong foundation for these combination strategies. In colorectal cancer xenograft models, combining TAS-102 with agents such as bevacizumab, irinotecan (B1672180), oxaliplatin (B1677828), and anti-EGFR antibodies (cetuximab and panitumumab) has demonstrated significantly greater antitumor activity and tumor regression compared to monotherapy. These promising preclinical findings have prompted extensive clinical investigation into various combination regimens.
Preclinical and Clinical Studies of Combination Regimens
The combination of this compound (in TAS-102) with the anti-VEGF antibody bevacizumab is one of the most extensively studied regimens. Preclinical models showed that this combination had enhanced activity against colorectal cancer xenografts compared to either drug alone. This led to several clinical trials.
| Study | Phase | Median Overall Survival (OS) - Combination | Median Overall Survival (OS) - Monotherapy | Median Progression-Free Survival (PFS) - Combination | Median Progression-Free Survival (PFS) - Monotherapy | Overall Response Rate (ORR) - Combination | Disease Control Rate (DCR) - Combination |
|---|---|---|---|---|---|---|---|
| SUNLIGHT | III | 10.8 months | 7.5 months | 5.6 months | 2.4 months | 6.3% | 76.6% |
| Retrospective Cohort | N/A | Not Reported | Not Reported | 3.7 months | 2.2 months | Not Reported | Not Reported |
| Shin et al. Analysis | N/A | 10.8 months | 6.0 months | 3.3 months | 2.5 months | Not Reported | 51.8% |
| Pfeiffer et al. | II | Not Reported | Not Reported | 4.6 months | 2.6 months | Not Reported | Not Reported |
Preclinical studies indicated that TAS-102 has an additive effect when combined with irinotecan. Clinical investigations have explored this combination, often in a triplet regimen with bevacizumab, for patients with pre-treated mCRC.
A phase I study of TAS-102, irinotecan, and bevacizumab found the combination to be tolerable and demonstrated antitumor activity in patients refractory to first-line treatments. In this trial, 11.1% of patients experienced a partial response, and 77.8% had stable disease. The median PFS was 7.9 months. The phase II TABAsCO study, which evaluated biweekly TAS-102 with irinotecan and bevacizumab in the second-line setting for mCRC, also met its primary endpoint with a median PFS of 8.7 months and a median OS of 16.5 months. The objective response rate was 16%. Another phase I study in Japanese patients combining TAS-102 with irinotecan alone also showed preliminary signs of efficacy. A separate phase II study investigated the combination of TAS-102 with nanoliposomal irinotecan (nal-IRI), showing an objective response rate of 15% and a disease control rate of 75% in patients with advanced CRC.
| Study | Phase | Combination | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|---|
| Phase I (Lin et al.) | I | TAS-102 + Irinotecan + Bevacizumab | 11.1% | 88.9% (PR+SD) | Not Reported | Not Reported |
| TABAsCO | II | TAS-102 + Irinotecan + Bevacizumab | 16% | Not Reported | 8.7 months | 16.5 months |
| OniLon | II | TAS-102 + Nanoliposomal Irinotecan | 15% | 75% | Not Reported | Not Reported |
The combination of TAS-102 with oxaliplatin has been explored as a strategy to re-sensitize tumors or for patients who have previously been treated with oxaliplatin. Preclinical studies demonstrated a synergistic effect between the two agents.
| Study | Phase | Overall Response Rate (ORR) | Tumor Shrinkage / Stable Disease | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Phase Ib (TAS-OX) | Ib | 2. |
With Regorafenib (B1684635)
The combination of trifluridine/tipiracil and regorafenib has been investigated as a treatment option for patients with pretreated metastatic colorectal cancer. onclive.com The rationale for this combination is based on their different side effect profiles, which may allow for concurrent administration. hematologyandoncology.net Preclinical studies using human colorectal cancer cell xenograft models have suggested that the combination of trifluridine/tipiracil followed by regorafenib results in greater antitumor activity than either monotherapy. mdpi.com
A significant clinical investigation of this combination was the phase 2 REGTAS study, a single-arm, multicenter trial in China. onclive.com The study demonstrated promising efficacy and a manageable safety profile for the combination in patients with refractory mCRC. onclive.com Key efficacy findings from the REGTAS trial are summarized below. onclive.com
| Efficacy Endpoint | Result (n=24) | 95% Confidence Interval (CI) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 4.9 months | 4.0-5.8 months |
| Median Overall Survival (OS) | 15.4 months | 11.0-19.9 months |
| Overall Response Rate (ORR) | 8.3% | 2.3%-25.8% |
| Disease Control Rate (DCR) | 83.3% | 64.1%-93.3% |
The results from this trial suggest that the combination of regorafenib with a biweekly schedule of trifluridine/tipiracil is a feasible and effective treatment avenue for this patient population. onclive.com
With Fruquintinib (B607557)
Fruquintinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial for angiogenesis. nih.govnih.gov The combination of trifluridine/tipiracil with fruquintinib has been evaluated based on the hypothesis that their unique mechanisms—DNA dysfunction from trifluridine and antiangiogenesis from fruquintinib—may be complementary. nih.gov
Preclinical studies in mice with subcutaneous colorectal tumor xenografts showed that the combination therapy was significantly superior to either monotherapy in inhibiting tumor growth. nih.govkarger.com This foundational research led to clinical investigations.
| Survival Endpoint | Median Duration / Rate | 95% Confidence Interval (CI) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 6.33 months | 4.20-8.62 months |
| 6-Month PFS Rate | 53.0% | 40.2%-70.0% |
| 12-Month PFS Rate | 23.1% | 13.2%-40.5% |
| Median Overall Survival (OS) | 18.4 months | 12.0-Not Applicable |
| 6-Month OS Rate | 87.0% | 77.8%-97.3% |
| 12-Month OS Rate | 64.3% | 51.1%-80.8% |
These results indicate that the combination of fruquintinib and trifluridine/tipiracil could be an alternative therapeutic approach for patients with pretreated mCRC. onclive.com
Optimization of Combination Regimens and Schedules
A critical area of research is the optimization of treatment regimens to maximize efficacy and improve tolerability. This includes determining the optimal sequence of agents and exploring alternative dosing schedules.
| Study | Sequence | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Conclusion |
|---|---|---|---|---|
| SOREGATT/PRODIGE 68 (Phase 2) | T followed by R | - | - | Starting with T was better for patients. onclive.com |
| Real-World Retrospective nih.gov | R followed by T | 15.9 months | 11.2 months | The R/T sequence resulted in significantly longer OS and PFS. nih.gov |
| T followed by R | 13.9 months | 8.8 months | ||
| Real-World Retrospective nih.gov | T vs. R (first agent) | 6.66 months vs. 6.30 months | - | No significant difference in survival between groups. nih.gov |
In addition to sequencing, alternative dosing schedules have been explored to manage toxicities associated with trifluridine/tipiracil, particularly myelosuppression. asco.org One study analyzed a biweekly dosing schedule (Days 1-5 and Days 15-19 of a 28-day cycle) instead of the standard schedule (Days 1-5 and 8-12). asco.org This alternative schedule demonstrated tolerable myelosuppression while preserving progression-free survival. asco.org An improved toxicity profile could make this biweekly schedule a more favorable option for future combination studies. asco.org For combination partners like regorafenib, dose-escalation strategies are sometimes employed to optimize the regimen. nih.govclinicaltrials.gov
Toxicology and Safety Pharmacology of Tipiracil Hydrochloride
Target Organ Toxicity Studies
Toxicology assessments of the trifluridine (B1683248)/tipiracil (B1663634) hydrochloride combination were conducted in rats, dogs, and monkeys hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca. These studies consistently identified the lymphatic and hematopoietic systems and the gastrointestinal tract as the primary target organs for toxicity.
In repeat-dose toxicity studies, administration of trifluridine/tipiracil hydrochloride resulted in significant effects on the lymphatic and hematopoietic systems hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca. The primary findings included leukopenia (a decrease in white blood cells), anemia (a decrease in red blood cells), and bone marrow hypoplasia (underdevelopment of the bone marrow) hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca. Atrophic changes, indicating a wasting away of tissue, were also observed in lymphatic tissues hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca. These effects are consistent with the cytotoxic nature of the drug combination. Importantly, these toxicities were found to be reversible, with recovery observed within a nine-week period following cessation of the drug's administration hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca.
Table 1: Summary of Hematological and Lymphatic System Findings in Animal Studies
| Finding | Description | Reversibility | Animal Species |
|---|---|---|---|
| Leukopenia | Reduction in the number of white blood cells. | Reversible within 9 weeks of withdrawal. hres.caeuropa.eu | Rats, Dogs, Monkeys hres.caeuropa.eutga.gov.aumedsinfo.com.au |
| Anemia | Reduction in the number of red blood cells. | Reversible within 9 weeks of withdrawal. hres.caeuropa.eu | Rats, Dogs, Monkeys hres.caeuropa.eutga.gov.aumedsinfo.com.au |
| Bone Marrow Hypoplasia | Decreased cell production in the bone marrow. | Reversible within 9 weeks of withdrawal. hres.caeuropa.eu | Rats, Dogs, Monkeys hres.caeuropa.eutga.gov.aumedsinfo.com.au |
The gastrointestinal tract was also identified as a significant target organ of toxicity in animal studies hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca. Similar to the effects on the hematopoietic system, atrophic changes were observed in the gastrointestinal tract hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca. These changes were also reversible within nine weeks after the drug was discontinued (B1498344) hres.caeuropa.eutga.gov.aumedsinfo.com.auhres.ca.
Genotoxicity Assessments
The genotoxic potential of trifluridine, in the trifluridine/tipiracil hydrochloride combination, has been evaluated through a standard battery of tests. Trifluridine demonstrated genotoxic effects in several assays hres.cafda.gov. Due to these findings, the combination of trifluridine/tipiracil hydrochloride is considered a potential carcinogen hres.ca.
Table 2: Genotoxicity Profile of Trifluridine
| Assay | Result |
|---|---|
| Reverse Mutation Test (Bacteria) | Genotoxic hres.cafda.gov |
| Chromosomal Aberration Test (Mammalian Cultured Cells) | Genotoxic hres.cafda.gov |
Teratogenicity and Embryo-Fetal Toxicity
Based on its mechanism of action and findings from animal reproduction studies, the trifluridine/tipiracil hydrochloride combination is known to pose a risk of fetal harm fda.govdrugs.com. Studies in pregnant rats demonstrated that administration of the drug combination can lead to embryo-fetal lethality and toxicity hres.cafda.gov. These effects were observed at exposure levels lower than those achieved at the recommended human dose fda.govdrugs.com.
In animal studies, specific structural anomalies were observed following exposure to trifluridine/tipiracil hydrochloride during gestation. These included cleft palate, skeletal anomalies, alterations in the great vessels, kinked tail, ectrodactyly (congenital absence of all or part of a digit), and anasarca (severe generalized edema) drugs.com. While animal studies did not show an effect on male or female fertility, dose-related increases in the corpus luteum count and the number of implanted embryos were noted in female rats hres.cadrugs.com.
Cardiovascular System Effects (e.g., QT Interval)
The potential for trifluridine/tipiracil hydrochloride to affect cardiac repolarization, specifically the QT interval, has been investigated. An open-label study conducted in patients with advanced solid tumors found that the drug combination had no clinically relevant effect on QT/QTc prolongation when compared with a placebo tga.gov.au.
Table of Mentioned Compounds
| Compound Name |
|---|
| Tipiracil hydrochloride |
| Trifluridine |
| 5-[trifluoromethyl] uracil (B121893) (FTY) |
Advanced Analytical Methodologies for Tipiracil Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of tipiracil (B1663634) hydrochloride, often in combination with trifluridine (B1683248), its partner drug in formulations. bepls.combiomedres.us Reversed-phase HPLC (RP-HPLC) is the most common mode used, providing specific, sensitive, and accurate results for quantification and purity assessment. bepls.comijpsr.com
Several RP-HPLC methods have been developed for the simultaneous determination of tipiracil hydrochloride and trifluridine in bulk and pharmaceutical dosage forms. allmultidisciplinaryjournal.comijpar.comymerdigital.cominnovatpublisher.com These methods are crucial for quality control, ensuring the correct ratio and concentration of both active ingredients. The chromatographic separation is typically achieved on C18 columns using various mobile phase combinations, flow rates, and detection wavelengths to achieve optimal resolution and sensitivity. bepls.comallmultidisciplinaryjournal.comymerdigital.compharmainfo.in For instance, one method utilizes a mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile, achieving retention times of 2.324 minutes for trifluridine and 4.314 minutes for tipiracil. allmultidisciplinaryjournal.com Another established method uses a different mobile phase ratio and detects the compounds at 268 nm, with retention times of 2.242 minutes for trifluridine and 3.678 minutes for this compound. bepls.com
Below is a table summarizing the conditions of various developed HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 (4.6 x 150mm, 5µm) allmultidisciplinaryjournal.com | Phenomenex Luna C18 (4.6mm x 250mm, 5µm) bepls.com | X-Terra C18 ODS (4.6 ×150mm, 5µm) ymerdigital.com | Not Specified |
| Mobile Phase | Phosphate buffer (0.02M) pH-3.8: Methanol: Acetonitrile (60:20:20% v/v) allmultidisciplinaryjournal.com | Acetonitrile: Phosphate buffer pH 6.8 (20:80 v/v) bepls.com | Methanol: Acetonitrile: Water (50:35:15% v/v) ymerdigital.com | 0.1M dipotassium (B57713) hydrogen phosphate: Acetonitrile (65:35 v/v) ijpar.com |
| Flow Rate | 1.0 ml/min allmultidisciplinaryjournal.comymerdigital.com | 1.0 ml/min bepls.com | 1.0 ml/min ymerdigital.com | 1.0 ml/min ijpar.com |
| Detection Wavelength | 260 nm allmultidisciplinaryjournal.com | 268 nm bepls.com | 280 nm ymerdigital.com | 265 nm ijpar.com |
| Retention Time (Tipiracil) | 4.314 min allmultidisciplinaryjournal.com | 3.678 min bepls.com | 3.266 min ymerdigital.com | Not Specified |
| Retention Time (Trifluridine) | 2.324 min allmultidisciplinaryjournal.com | 2.242 min bepls.com | 1.688 min ymerdigital.com | Not Specified |
The developed HPLC methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. bepls.comallmultidisciplinaryjournal.com Validation encompasses testing for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). allmultidisciplinaryjournal.comijpar.comijrpc.com These validation studies confirm that the analytical method is reliable, reproducible, and accurate for the routine analysis of this compound in API and pharmaceutical forms. allmultidisciplinaryjournal.comymerdigital.com
The table below presents key validation parameters from different studies, demonstrating the reliability of the methods.
| Validation Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Linearity Range (Tipiracil) | 0-39 µg/ml allmultidisciplinaryjournal.com | 7-31 µg/mL bepls.com | 4.095-12.285 µg/ml ijpar.com | 5-25 µg/ml ymerdigital.com |
| Correlation Coefficient (r²) | 0.9998 allmultidisciplinaryjournal.com | 0.9999 bepls.com | 0.9998 ijpar.com | 0.9991 ymerdigital.com |
| Accuracy (% Recovery) | 100.28% allmultidisciplinaryjournal.com | < 2% RSD bepls.com | 99.22%-99.66% ijpar.com | 98%-102% ymerdigital.com |
| Precision (%RSD) | 0.709 (Repeatability), 0.937 (Intermediate) allmultidisciplinaryjournal.com | < 2% bepls.com | 0.086% ijpar.com | Within specified limits ymerdigital.com |
| LOD (Tipiracil) | 1.079 µg/ml allmultidisciplinaryjournal.com | Not Specified | Not Specified | Not Specified |
| LOQ (Tipiracil) | 3.272 µg/ml allmultidisciplinaryjournal.com | Not Specified | Not Specified | Not Specified |
| Purity/Assay Result | 99.658% allmultidisciplinaryjournal.com | 99.85% bepls.com | 98.99% ymerdigital.com | Not Specified |
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. researchgate.net For this compound, these studies involve subjecting the drug to various stress conditions, such as acid and alkaline hydrolysis, oxidation, heat, and photolysis, as prescribed by ICH guidelines. ijrpc.comjrtdd.com Research shows that this compound degrades under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it remains stable under thermal and photolytic conditions. jrtdd.com The developed HPLC methods have proven effective in separating the intact drug from its degradation products, confirming their utility as stability-indicating assays. ijrpc.comjrtdd.com This ensures that the method can accurately measure the drug concentration without interference from any degradants. ijrpc.com
The following table summarizes the findings from forced degradation studies.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.5 N HCl | Significant Degradation | ijrpc.comjrtdd.com |
| Alkaline Hydrolysis | 0.5 N NaOH | Significant Degradation | ijrpc.comjrtdd.com |
| Oxidative Degradation | 30% H₂O₂ | Significant Degradation | ijrpc.comjrtdd.com |
| Thermal Degradation | 80°C | Stable | ijrpc.comjrtdd.com |
| Photolytic Degradation | Sunlight Exposure | Stable | ijrpc.comjrtdd.com |
Gas Chromatography-Mass Spectrometry (GC/MS) for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying unwanted chemicals that can affect the drug's efficacy and safety. thermofisher.comrroij.com Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in a drug substance. biomedres.us When coupled with Mass Spectrometry (MS), it becomes a powerful tool for the definitive identification of these impurities. rroij.com
For this compound, GC/MS is employed for impurity profiling to detect substances that could originate from the manufacturing process. thermofisher.com These impurities may include:
Residual Solvents: Such as methanol, ethanol, or dichloromethane, which are used during synthesis. veeprho.com
Unreacted Intermediates: Starting materials that were not fully consumed in the chemical synthesis. veeprho.com
By-products: Unwanted molecules formed from side reactions during synthesis. veeprho.com
The GC separates these volatile components, and the MS provides mass spectra that allow for their structural identification, often by comparison with spectral libraries like NIST. thermofisher.com This ensures that the levels of any such impurities are strictly controlled within the limits set by regulatory authorities like the ICH and FDA. rroij.comveeprho.com
Spectroscopic Techniques (¹H-NMR, ¹³C-NMR, MS, IR) for Structural Confirmation
Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of pharmaceutical compounds like this compound.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. biomedres.us The mass spectrum of this compound is used to confirm its molecular mass. researchgate.net Hyphenated techniques like LC-MS are also vital for identifying and characterizing degradation products formed during stability studies. biomedres.uspharmainfo.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the precise structure of a molecule. upi.edu
¹H-NMR (Proton NMR) provides detailed information about the number and types of protons in a molecule, as well as their neighboring environments. This helps to confirm the arrangement of hydrogen atoms within the this compound structure. upi.edu
¹³C-NMR provides information on the carbon skeleton of the molecule. upi.edu Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the complete molecular framework. researchgate.net Solid-state NMR can also be used to study the crystalline structure of the compound. koreascience.krnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups, such as C=O (carbonyl), N-H, and C-Cl bonds, thereby confirming its chemical identity. koreascience.kr
Q & A
Q. What is the molecular mechanism by which Tipiracil hydrochloride enhances the efficacy of Trifluridine in cancer treatment?
this compound acts as a thymidine phosphorylase (TYMP) inhibitor, preventing the degradation of Trifluridine, a thymidine analog. This inhibition maintains higher systemic concentrations of Trifluridine, allowing its phosphorylation to active metabolites that incorporate into DNA, inducing strand breaks and inhibiting DNA synthesis. Experimental validation involves in vitro enzyme inhibition assays (measuring TYMP activity with/without Tipiracil) and pharmacokinetic studies comparing Trifluridine stability in plasma with Tipiracil co-administration .
Q. How should researchers design in vitro experiments to assess the synergistic effects of Trifluridine/Tipiracil combinations?
Use cancer cell lines (e.g., colorectal or gastric cancer models) treated with varying molar ratios of Trifluridine:Tipiracil (typically 2:1). Measure cell viability via MTT assays and quantify DNA damage markers (e.g., γH2AX). Include control arms with Trifluridine alone to isolate Tipiracil's protective role. Validate synergy using the Chou-Talalay combination index .
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Method validation should include calibration curves (linearity: 0.1–50 µg/mL), recovery rates (>85%), and stability under storage conditions (-80°C). Reference standards should match Tipiracil’s molecular formula (C₉H₁₂Cl₂N₄O₂) and purity (>99%) .
Advanced Research Questions
Q. How can researchers address contradictions in genomic data linking Tipiracil to solute carrier (SLC) gene modulation?
Conflicting genomic findings (e.g., SLC47A1 upregulation vs. downregulation) may arise from tissue-specific expression or experimental models. Validate results using orthogonal methods:
- Compare RNA-seq data with qPCR for SLC genes in matched patient-derived xenografts.
- Use CRISPR-Cas9 knockout models to assess functional impacts of SLC29A1 or SLC22A2 on drug uptake .
Q. What strategies optimize dosing regimens for Tipiracil/Trifluridine in preclinical models to mirror clinical outcomes?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Establish dose-response curves in murine models, correlating plasma Trifluridine levels (AUC₀–24h) with tumor growth inhibition.
- Toxicity thresholds : Monitor neutrophil counts and gastrointestinal toxicity to identify maximum tolerated doses (MTDs). Adjust dosing schedules (e.g., 5 days on/2 days off) to align with clinical protocols .
Q. What experimental approaches elucidate resistance mechanisms to Trifluridine/Tipiracil in 5-FU-resistant cancers?
- Genome-wide CRISPR screens : Identify genes (e.g., TYMS or TP53) whose knockout confers resistance.
- Metabolomic profiling : Compare nucleotide pools (dTTP, dCTP) in resistant vs. sensitive cells using LC-MS.
- Patient-derived organoids : Test combinatorial therapies (e.g., Tipiracil + bevacizumab) to overcome resistance .
Q. How should researchers design phase II/III trials to evaluate Tipiracil combinations in chemo-refractory cancers?
- Primary endpoints : Overall survival (OS) and progression-free survival (PFS) with hazard ratios (HRs) <0.7.
- Stratification factors : Include prior therapies (e.g., fluoropyrimidines, anti-EGFR agents) and molecular subtypes (e.g., RAS wild-type).
- Statistical power : Use Simon’s two-stage design for phase II, with ≥80% power to detect HR differences in phase III .
Methodological Considerations
Q. What are best practices for synthesizing and characterizing this compound to ensure reproducibility?
- Synthesis : Follow patented routes (e.g., Natco Pharma’s method using pyrrolidine intermediates).
- Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (C: 38.6%, Cl: 25.4%).
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to achieve ≥99.9% purity .
Q. How can computational modeling predict Tipiracil’s interactions with thymidine phosphorylase?
- Molecular docking : Use AutoDock Vina to simulate binding to TYMP’s active site (PDB ID: 1JOU). Validate with mutagenesis studies targeting residues like Arg-202 or Tyr-166.
- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Data Interpretation and Validation
Q. How to reconcile discrepancies in clinical trial outcomes for Tipiracil/Trifluridine across cancer types?
Differences in OS/PFS (e.g., gastric vs. colorectal cancer) may reflect tumor microenvironment variations. Conduct meta-analyses pooling data from TAGS (gastric) and RECOURSE (colorectal) trials. Use Cox regression to adjust for covariates like ECOG performance status .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
